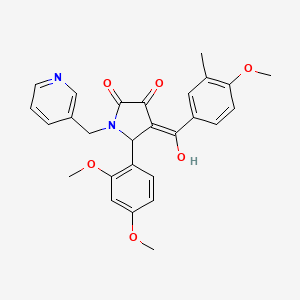

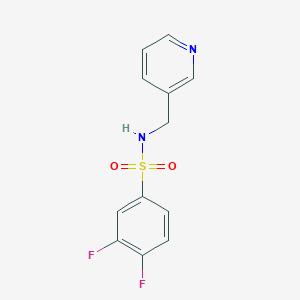

![molecular formula C19H17NO3 B5266551 2-[2-(2,3-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5266551.png)

2-[2-(2,3-dimethoxyphenyl)vinyl]-8-quinolinol

Vue d'ensemble

Description

2-[2-(2,3-dimethoxyphenyl)vinyl]-8-quinolinol, commonly known as DMQX, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMQX is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that is involved in the regulation of synaptic plasticity and memory formation.

Applications De Recherche Scientifique

Synthesis and Metal Complexes

- Synthesis and Stability : The synthesis of 2-vinyl-8-quinolinol, a compound related to 2-[2-(2,3-dimethoxyphenyl)vinyl]-8-quinolinol, was achieved through the Wittig reaction. It has been found that the stability constants of its metal chelates are lower than those of 8-quinolinol and 2-methyl-8-quinolinol, indicating different binding affinities with metals (Yoneda & Azumi, 1984).

Optical and Electronic Applications

- White Light Emission : A novel fluorescent polymer using a derivative of 8-quinolinol demonstrated the potential for white light emission in transparent bulk nanocomposites. These composites showed efficient white light emission with specific color coordinates, indicating its use in lighting and display technologies (Liu et al., 2013).

- Electronic Transition and Absorption Properties : A study on a molecule combining poly(p-phenylenevinylene) with tris(8-quinolinolate)aluminum revealed insights into electronic transition properties and absorption spectra, which are crucial for applications in optoelectronics (Sun et al., 2009).

Chemosensory and Analytical Applications

- Chemosensory Properties : A quinoline-vinyl-dihydroxylphenyl compound was developed as a fluorescent sensor for detecting Al3+ and F− ions. This sensor showed reversible “off–on” optical switching, which is useful in various analytical and environmental monitoring applications (Zhao et al., 2014).

Polymer Chemistry

- Photopolymerisation Monitoring : Novel 1H-quinolin-2-ones derivatives were studied for their suitability as fluorescent probes and photosensitizers in photopolymerisation processes. These compounds are applicable in real-time monitoring of polymerization processes and in 3D printing technologies (Topa et al., 2021).

Propriétés

IUPAC Name |

2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-22-17-8-4-6-14(19(17)23-2)10-12-15-11-9-13-5-3-7-16(21)18(13)20-15/h3-12,21H,1-2H3/b12-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEUKZAEHOYREI-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=CC2=NC3=C(C=CC=C3O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C/C2=NC3=C(C=CC=C3O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666843 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[acetyl(phenylsulfonyl)amino]-3-methylphenyl acetate](/img/structure/B5266470.png)

![N-methyl-1-(2-methyl-1,3-oxazol-4-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B5266481.png)

![8-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5266489.png)

![4-(dimethylamino)-N,N-diisopropyl-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxamide](/img/structure/B5266496.png)

![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(1-methyl-1H-pyrrol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5266501.png)

![5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5266513.png)

![3-[4-(1H-pyrazol-5-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5266544.png)

![3-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5266575.png)

![N-{4-[(allylamino)sulfonyl]phenyl}-3-methoxybenzamide](/img/structure/B5266583.png)